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Compound of Interest

Compound Name: 1-methyl-1H-indol-6-amine

Cat. No.: B155859

An In-depth Technical Guide to 1-methyl-1H-indol-6-amine: Properties, Synthesis, and
Applications

Introduction

1-methyl-1H-indol-6-amine is a heterocyclic aromatic amine belonging to the indole family.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous
natural products, pharmaceuticals, and biologically active compounds, including the amino acid
tryptophan and the neurotransmitter serotonin. The specific substitution pattern of 1-methyl-
1H-indol-6-amine—featuring a methyl group on the indole nitrogen (N1) and an amine group
at the 6-position of the benzene ring—makes it a valuable and versatile building block in
organic synthesis and drug discovery. Its structural features allow for diverse chemical
modifications, enabling the exploration of structure-activity relationships (SAR) in various
therapeutic areas. This guide provides a comprehensive overview of its chemical properties,
synthesis, reactivity, and known applications, with a focus on its role in the development of
novel therapeutic agents.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-methyl-1H-indol-6-amine are crucial for its handling,
characterization, and application in research. These properties are summarized in the table
below.

Table 1: Physicochemical Properties of 1-methyl-1H-indol-6-amine
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Property Value Source
IUPAC Name 1-methylindol-6-amine [1]
CAS Number 135855-62-8 [1][2]
Molecular Formula CoH10Nz2 [1]
Molecular Weight 146.19 g/mol [1]
InChi Key MTZOSTDWLSSPHA- e

UHFFFAOYSA-N

| Canonical SMILES | CN1C=C(C=C2C1=CC=C(C2)N) |[1] |

Spectroscopic Profile

While specific, detailed spectra for 1-methyl-1H-indol-6-amine are not readily available in
public repositories, its structure allows for predictable spectroscopic characteristics based on
analogous compounds.[3][4][5]

'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the indole ring, a singlet for the N-methyl group (typically around 3.7-3.9 ppm),
and a broad singlet for the amine (-NHz) protons. The protons on the pyrrole moiety (C2-H
and C3-H) will appear as doublets.

e 13C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each
carbon atom in the molecule. The N-methyl carbon signal would appear upfield, while the
aromatic carbons would resonate in the typical 100-140 ppm range.

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a
prominent molecular ion peak (M*) at m/z = 146, corresponding to the molecular weight of
the compound.[6]

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching
vibrations for the primary amine (around 3300-3500 cm~1), C-H stretching for the aromatic
and methyl groups (around 2850-3100 cm~1), and C=C stretching vibrations for the aromatic
ring (around 1450-1600 cm™1).
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Synthesis and Reactivity
General Synthesis Strategy

The synthesis of 1-methyl-1H-indol-6-amine can be approached through several established
methods for indole synthesis and functional group manipulation. A common and logical
pathway involves the N-methylation of a suitable 6-substituted indole precursor followed by the
conversion of that substituent into an amine group. A robust method is the Leimgruber—Batcho
indole synthesis, which is versatile for producing substituted indoles.[7]

A plausible synthetic route is outlined below:

 Nitration: Start with a commercially available indole or a precursor that can be readily
nitrated at the 6-position.

o N-Methylation: The indole nitrogen is then methylated. This is often achieved using a
methylating agent like methyl iodide or dimethyl sulfate in the presence of a base (e.qg.,
sodium hydride) in an anhydrous solvent.[8]

e Nitro Group Reduction: The final step is the reduction of the 6-nitro group to the 6-amino
group. This transformation is commonly accomplished using catalytic hydrogenation (e.g., Hz2
gas with a palladium on carbon catalyst) or chemical reducing agents like tin(ll) chloride.[9]
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Synthetic Workflow

6-Nitroindole

N-Methylation
(e.g., CH3I, NaH)

:

1-Methyl-6-nitroindole

:

Nitro Group Reduction
(e.g., H2, Pd/C)

1-methyl-1H-indol-6-amine

Click to download full resolution via product page
Plausible synthetic workflow for 1-methyl-1H-indol-6-amine.

Reactivity Profile

The chemical reactivity of 1-methyl-1H-indol-6-amine is governed by its three key structural
components: the electron-rich indole ring, the primary aromatic amine, and the N-methyl group.

¢ Indole Ring: The indole nucleus is susceptible to electrophilic substitution, typically at the C3
position. However, the presence of the activating amino group at C6 can also influence the
regioselectivity of these reactions.

e Amino Group (-NHz): The 6-amino group behaves as a typical aromatic amine. It can be
readily acylated, alkylated, diazotized, or used in coupling reactions to form more complex
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derivatives. This functional group is a key handle for derivatization in medicinal chemistry.

* N-Methyl Group: The methyl group at the N1 position prevents reactions that typically occur
at the indole NH proton (e.g., deprotonation). This simplifies subsequent reactions by
protecting the indole nitrogen.

Key Reaction Types

Amine Acylation

Forms Amide L (R-COCI)

Amine Alkylation

Forms Secondary/Tertiary Amine | | (R-X)

1-methyl-1H-indol-6-amine Functionalizes Ring

Electrophilic Substitution

Forms Diazonium Salt (e.g., Halogenation at C3)

[ Diazotization
(NaNO2, HCI)

Click to download full resolution via product page

Key reactivity pathways for 1-methyl-1H-indol-6-amine.

Biological Significance and Applications

The primary interest in 1-methyl-1H-indol-6-amine and its analogs lies in the field of medicinal
chemistry, particularly in the development of treatments for central nervous system disorders.

Serotonin (5-HT) Receptor Agonists

Derivatives of the closely related 6-substituted-indol-1-yl structure have been synthesized and
investigated as potent and selective agonists for the human 5-HT(1D) serotonin receptor.[10]
One study identified a compound, 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-
thiopyran-4-ol, as a potent agonist with a high affinity (Ki = 2.4 nM) for this receptor subtype.
[10] This compound also demonstrated favorable metabolic stability and oral bioavailability in
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rats, highlighting the potential of this indole scaffold.[10] 1-methyl-1H-indol-6-amine serves as
a key precursor or structural analog for creating libraries of such compounds, where the 6-
amino group can be elaborated to explore SAR for improved potency and selectivity.

General Chemical Intermediate

Beyond its specific applications in neuroscience drug discovery, 1-methyl-1H-indol-6-amine is
a useful intermediate for synthesizing more complex heterocyclic systems. The presence of two
distinct nitrogen atoms and a modifiable aromatic ring makes it a versatile starting material for
creating novel molecular architectures for various applications, including materials science and
agrochemicals.[11]

Experimental Protocols
Protocol 1: Representative Synthesis of 1-methyl-1H-
indol-6-amine

This protocol is a representative method based on standard organic chemistry transformations
for N-methylation and nitro group reduction.

Materials:

6-Nitroindole

e Sodium hydride (NaH), 60% dispersion in mineral olil

e Anhydrous N,N-Dimethylformamide (DMF)

« Methyl iodide (CH3l)

» Palladium on carbon (Pd/C), 10%

o Methanol (MeOH)

o Ethyl acetate (EtOAC)

e Saturated aqueous sodium bicarbonate (NaHCOs)
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e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Hydrogen (Hz2) gas supply (balloon or hydrogenation apparatus)
Procedure:

Part A: N-Methylation of 6-Nitroindole

e Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), add 6-nitroindole (1.0 eq).

e Dissolution: Dissolve the starting material in anhydrous DMF.

o Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq)
portion-wise. Causality Note: Adding the base slowly at a low temperature controls the
exothermic reaction and hydrogen gas evolution.

 Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the
indolide anion.

o Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at O °C.

o Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring
by TLC until the starting material is consumed.

e Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO:s.
Causality Note: This step neutralizes any remaining base and destroys excess methyl iodide.

o Extraction: Extract the aqueous layer with ethyl acetate (3x).

e Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSOQOa,
filter, and concentrate under reduced pressure to yield crude 1-methyl-6-nitroindole.

Part B: Reduction of 1-Methyl-6-nitroindole
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Setup: Dissolve the crude 1-methyl-6-nitroindole from Part A in methanol in a round-bottom
flask.

Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10 mol% by weight). Causality
Note: The catalyst must be handled carefully as it can be pyrophoric.

Hydrogenation: Purge the flask with H2 gas and maintain a hydrogen atmosphere (e.g.,
using a balloon).

Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the
reaction by TLC.

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to
remove the Pd/C catalyst. Causality Note: The Celite pad prevents the fine catalyst particles
from passing through and ensures it is not exposed to air while dry. Wash the pad with
methanol.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can
be purified by column chromatography on silica gel to afford pure 1-methyl-1H-indol-6-
amine.

Protocol 2: Characterization of the Final Product

NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a suitable
deuterated solvent (e.g., CDCIls or DMSO-ds). Acquire *H NMR and 3C NMR spectra to
confirm the structure.

Mass Spectrometry: Obtain a mass spectrum using a suitable ionization technique (e.g., ESI
or El) to confirm the molecular weight (146.19 g/mol ).

Purity Analysis: Assess the purity of the final compound using High-Performance Liquid
Chromatography (HPLC) with a UV detector.

Safety and Handling

1-methyl-1H-indol-6-amine is classified as hazardous. Researchers must consult the Safety
Data Sheet (SDS) before handling.[12][13]
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GHS Hazard Statements:[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H318: Causes serious eye damage.

H335: May cause respiratory irritation.
Precautionary Measures:[12][13][14]

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.

» Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a
face shield, and a lab coat.

o Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash
hands thoroughly after handling.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion and Future Outlook

1-methyl-1H-indol-6-amine is a foundational molecule in the synthesis of complex
heterocyclic compounds, most notably for its application in developing selective 5-HT(1D)
receptor agonists. Its straightforward synthesis from common starting materials and the
versatile reactivity of its amino group make it an attractive scaffold for medicinal chemists.
Future research may focus on expanding the library of derivatives based on this core to explore
other biological targets. The development of novel synthetic methodologies to access this and
related aminoindoles more efficiently will also continue to be an area of interest, further
enabling its use in the discovery of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-indol-6-amine
https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-indol-6-amine
https://www.sigmaaldrich.com/JP/ja/product/enamine/ena295068769?context=bbe
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_1_Methyl_1H_indole_3_5_6_triol_A_Predictive_Technical_Guide.pdf
https://www.jmchemsci.com/article_140624.html
https://www.jmchemsci.com/article_140624.html
https://www.jmchemsci.com/article_140624.html
https://tetratek.com.tr/assets/catalogs/case-study-methyl-indole-80mhz_0.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3420028&Mask=200
https://www.researchgate.net/publication/329751684_Synthesis_of_4-nitro-1H-indol-6-yl-_and_4-amino-1H-indol-6-ylphosphonic_acid_derivatives
http://orgsyn.org/demo.aspx?prep=CV5P0769
https://d-nb.info/1229871632/34
https://pubmed.ncbi.nlm.nih.gov/14643336/
https://pubmed.ncbi.nlm.nih.gov/14643336/
https://pubmed.ncbi.nlm.nih.gov/14643336/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1371608.htm
https://enamine.enamine.net/pub/msds?code=EN300-186737&&senderid=0&&lang=en
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/document.aspx
https://international.brand.akzonobel.com/m/5884dafff678f803/original/PEA705__AU_EN_20210910_1.pdf
https://www.benchchem.com/product/b155859#literature-review-of-1-methyl-1h-indol-6-amine-properties
https://www.benchchem.com/product/b155859#literature-review-of-1-methyl-1h-indol-6-amine-properties
https://www.benchchem.com/product/b155859#literature-review-of-1-methyl-1h-indol-6-amine-properties
https://www.benchchem.com/product/b155859#literature-review-of-1-methyl-1h-indol-6-amine-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b155859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

